N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a unique structure that includes a pyridine ring, a triazole ring, and a trifluoromethyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the triazole-pyridine intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a biochemical probe or inhibitor. Its ability to interact with specific biological targets makes it useful in studying cellular pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery efforts aimed at treating various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(methyl)benzamide
- N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(fluoromethyl)benzamide
- N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(chloromethyl)benzamide
Uniqueness
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug discovery and development, as it may exhibit improved pharmacokinetic properties compared to similar compounds without the trifluoromethyl group.
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)14-4-2-1-3-13(14)15(25)21-9-11-10-24(23-22-11)12-5-7-20-8-6-12/h1-8,10H,9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVBTOGABOIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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